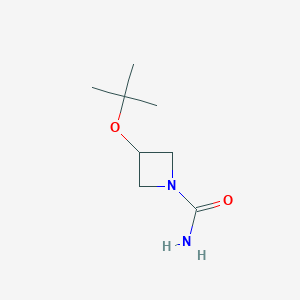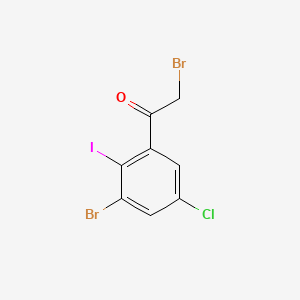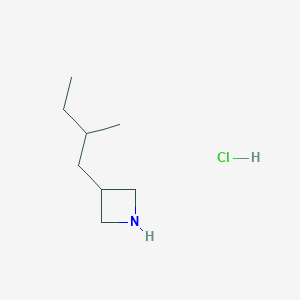
3-(2-Methylbutyl)azetidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylbutyl)azetidine hydrochloride is a nitrogen-containing heterocyclic compound. Azetidines, including this compound, are known for their unique four-membered ring structure, which imparts significant ring strain and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines typically involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . These methods provide efficient routes to azetidines with various substituents.
Industrial Production Methods
Industrial production of azetidines often employs scalable methods such as the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex . This method allows for the preparation of azetidines bearing various functional groups, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(2-Methylbutyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
科学的研究の応用
3-(2-Methylbutyl)azetidine hydrochloride has several scientific research applications:
作用機序
The mechanism of action of 3-(2-Methylbutyl)azetidine hydrochloride involves its interaction with specific molecular targets. For instance, in neuroprotective applications, it modulates oxidative stress and inflammation pathways by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This modulation helps protect cells from damage and supports cellular health.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine with similar ring strain and reactivity.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
3-(2-Methylbutyl)azetidine hydrochloride is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its four-membered ring structure provides a balance between stability and reactivity, making it a versatile compound in various applications .
特性
分子式 |
C8H18ClN |
|---|---|
分子量 |
163.69 g/mol |
IUPAC名 |
3-(2-methylbutyl)azetidine;hydrochloride |
InChI |
InChI=1S/C8H17N.ClH/c1-3-7(2)4-8-5-9-6-8;/h7-9H,3-6H2,1-2H3;1H |
InChIキー |
KPBBFHGKEFQNFN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC1CNC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-amino-1-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13426459.png)
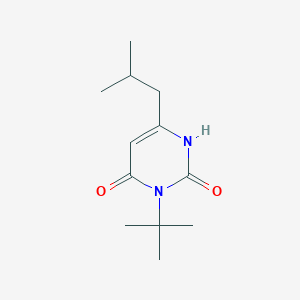
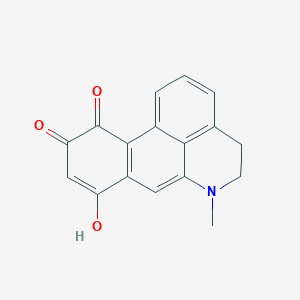
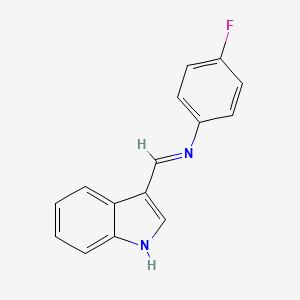
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B13426481.png)
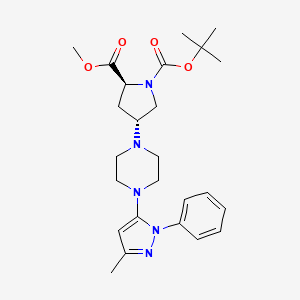


![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13426516.png)
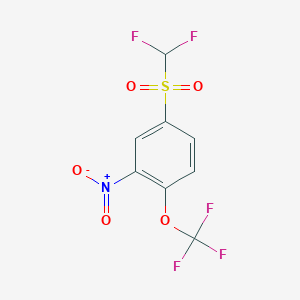
![methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13426528.png)
